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molecular formula C14H17N B8726592 2'-Methylspiro[cyclohexane-1,3'-indole] CAS No. 13141-50-9

2'-Methylspiro[cyclohexane-1,3'-indole]

Cat. No. B8726592
M. Wt: 199.29 g/mol
InChI Key: ZUGVGHVFSDZSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872835B2

Procedure details

1-Ethynyl-1-cyclohexanol (1.242 g, 10 mmol), aniline (0.931 g, 10 mmol), Ru3(CO)12 (32.0 mg, 0.05 mmol) and aniline hydrochloride (0.259 g, 2.0 mmol) were placed in a 10 ml round-bottomed flask, and the mixture was stirred at 120° C. for 12 hours. After cooling, dichloromethane (3 mL) was added, and the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL). The organic layer was dried over sodium sulfate, and the solvent was distilled away, whereby 2-methyl-3H-indole-3-spiro-1′-cyclohexane (24 mg; 0.12 mmol; yield, 1.2%; purity, 95% or more) was obtained.
Quantity
1.242 g
Type
reactant
Reaction Step One
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
0.259 g
Type
reactant
Reaction Step One
Name
Ru3(CO)12
Quantity
32 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl.NC1C=CC=CC=1>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru].ClCCl>[CH3:2][C:1]1[C:3]2([CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:2.3,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
1.242 g
Type
reactant
Smiles
C(#C)C1(CCCCC1)O
Name
Quantity
0.931 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.259 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Ru3(CO)12
Quantity
32 mg
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C12CCCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mmol
AMOUNT: MASS 24 mg
YIELD: CALCULATEDPERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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